Guanosine-5'-monophosphate

Overview

Description

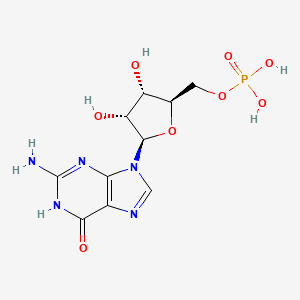

It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine-5’-monophosphate can be synthesized through the de novo pathway, starting with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis involves the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .

Industrial Production Methods: Commercially, guanosine-5’-monophosphate is produced by microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to guanosine-5’-monophosphate . This method is efficient and widely used in the food industry as a flavor enhancer.

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic substitution where the phosphate group can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of guanine derivatives, while substitution reactions can yield various guanosine analogs .

Scientific Research Applications

Biochemical Significance

Role in Nucleotide Synthesis

- GMP is integral to the synthesis of RNA, serving as a monomer. It is produced through both de novo and salvage pathways, with the de novo synthesis starting from D-ribose 5'-phosphate and involving multiple enzymatic steps that incorporate amino acids and other substrates .

Signal Transduction

- GMP is involved in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in various signaling pathways. cGMP is synthesized from guanosine triphosphate (GTP) by guanylyl cyclase and plays vital roles in vasodilation and neurotransmission .

Pharmacological Applications

Anxiolytic Effects

- Studies have indicated that GMP can modulate glutamatergic neurotransmission, which has implications for developing anxiolytic drugs. Research demonstrated that chronic administration of GMP influenced glutamatergic parameters, suggesting its potential therapeutic effects in anxiety disorders .

Anticancer Research

- GMP has been studied for its interactions with anticancer drugs like cisplatin. It forms mixed-ligand adducts that may enhance the drug's efficacy against cancer cells. The presence of L-methionine has been shown to accelerate this interaction, indicating a potential pathway for improving cancer treatment protocols .

Nutritional Applications

Food Additive

- GMP is recognized as E626 when used as a food additive, primarily to enhance flavor by providing an umami taste. It is often combined with disodium inosinate to create a synergistic flavor profile in processed foods such as instant noodles and snacks .

Research Applications

Metabolic Pathway Studies

- The metabolic pathways involving GMP are significant targets for drug development, particularly in parasitic diseases like African trypanosomiasis caused by Trypanosoma brucei. Research on guanosine 5'-monophosphate reductase (GMPR) has revealed its potential as a drug target due to its unique biochemical properties compared to host enzymes .

Case Studies and Experimental Findings

Mechanism of Action

Guanosine-5’-monophosphate exerts its effects through various molecular targets and pathways. It acts as a precursor to guanosine triphosphate, which is essential for DNA replication, transcription, and translation . Additionally, it can be converted to cyclic guanosine monophosphate, which plays a crucial role in mediating hormonal signaling and other cellular processes .

Comparison with Similar Compounds

Adenosine-5’-monophosphate: Another nucleotide used in RNA synthesis.

Cytidine-5’-monophosphate: Involved in the synthesis of cytidine triphosphate.

Uridine-5’-monophosphate: A precursor to uridine triphosphate.

Uniqueness: Guanosine-5’-monophosphate is unique due to its role in the synthesis of guanosine triphosphate and cyclic guanosine monophosphate, which are critical for various cellular functions . Its ability to form self-assembled structures and its use as a flavor enhancer also distinguish it from other nucleotides .

Biological Activity

Guanosine-5'-monophosphate (GMP) is a nucleotide that plays a crucial role in various biological processes, including cell signaling, metabolism, and neuroprotection. This article explores the biological activity of GMP, highlighting its mechanisms of action, therapeutic potential, and implications in various physiological and pathological conditions.

1. Overview of this compound

GMP is a nucleotide composed of guanine, ribose sugar, and a phosphate group. It is an essential component of RNA and serves as a precursor for the synthesis of other nucleotides such as guanosine triphosphate (GTP) and inosine monophosphate (IMP). GMP is involved in several metabolic pathways, including the purine salvage pathway, where it is synthesized from hypoxanthine or xanthine through the action of specific enzymes like guanine phosphoribosyltransferase (GPRT) .

2.1 Signal Transduction

GMP is known to participate in intracellular signaling pathways. It can act as a second messenger in various cellular processes, influencing the activity of protein kinases and phosphatases. This signaling role is particularly evident in its conversion to cyclic GMP (cGMP), which is involved in vasodilation and neurotransmission .

2.2 Neuroprotective Effects

Research has demonstrated that GMP exhibits neuroprotective properties against excitotoxicity induced by glutamate and oxidative stress. In studies involving rat hippocampal slices, GMP was shown to mitigate cell death caused by NMDA receptor activation . Furthermore, it promotes neuronal survival by stimulating the release of neurotrophic factors such as nerve growth factor (NGF) and fibroblast growth factor (FGF-2), which are critical for neuronal health and development .

3. Therapeutic Implications

3.1 Role in Neuropathologies

The neuroprotective effects of GMP have led to investigations into its potential therapeutic applications in neuropathological conditions such as stroke and neurodegenerative diseases. Elevated levels of guanosine have been observed following ischemic events, suggesting its role as an endogenous protector against neuronal damage .

3.2 Antiparasitic Activity

Recent studies have highlighted the significance of GMP in parasitic infections, particularly concerning Trypanosoma brucei, the causative agent of African sleeping sickness. The enzyme guanosine 5'-monophosphate reductase (GMPR) from T. brucei converts GMP to IMP, playing a pivotal role in purine metabolism within the parasite. Notably, GMP analogs have shown inhibitory effects on GMPR activity, indicating potential for developing antiparasitic therapies .

4. Case Studies

4.1 Neuroprotective Study

In a study examining the effects of GMP on rat hippocampal slices, it was found that low concentrations (up to 1 mM) provided neuroprotection against glutamate-induced toxicity. However, higher concentrations (5 mM) resulted in reduced cell viability due to an extracellular mechanism independent of nucleoside transport .

4.2 Antiparasitic Research

A comparative analysis between GMPR from T. brucei and mammalian counterparts revealed significant differences in enzymatic kinetics and sensitivity to nucleotide analogs like ribavirin. This research underscores the potential for developing selective inhibitors targeting parasitic GMPR as therapeutic agents without affecting human enzymes .

5. Data Tables

| Property | This compound (GMP) | Inosine-5'-Monophosphate (IMP) |

|---|---|---|

| Molecular Weight | 363.24 g/mol | 347.22 g/mol |

| Role in Metabolism | Precursor for GTP | Precursor for AMP |

| Neuroprotective Effect | Yes | Limited |

| Enzyme Interaction | GMPR | N/A |

6. Conclusion

This compound is a multifaceted nucleotide with significant biological activities ranging from cell signaling to neuroprotection and potential therapeutic applications against parasitic infections. Ongoing research continues to elucidate its mechanisms of action and explore its therapeutic potential across various medical fields.

Understanding the diverse roles of GMP not only enhances our knowledge of cellular processes but also opens avenues for innovative treatments targeting neurological disorders and parasitic diseases.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.